ZnATP

Enzyme kinetics Pyridoxal kinase Vitamin B6 metabolism

Secure your supply of ZnATP (CAS 6602-83-1), a distinct metal-nucleotide complex essential for accurate kinetic and structural studies. Unlike MgATP, ZnATP is the required substrate for enzymes like pyridoxal kinase, where substitution introduces systematic error. It is critical for crystallography (e.g., PDB 5LXQ) due to superior zinc electron density. Using pre-formed ZnATP eliminates ambiguity from in situ mixing, ensuring reproducible, literature-comparable results in inhibitor screening and mechanistic research.

Molecular Formula C10H14N5O13P3Zn
Molecular Weight 570.5 g/mol
CAS No. 6602-83-1
Cat. No. B1233804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZnATP
CAS6602-83-1
Synonymszinc adenosine triphosphate
Zn ATP
ZnATP
Molecular FormulaC10H14N5O13P3Zn
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Zn+2]
InChIInChI=1S/C10H14N5O13P3.Zn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1
InChIKeyZNGLSAWAMBECGY-MCDZGGTQSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZnATP (CAS 6602-83-1) for Enzyme Kinetics and Structural Biology Research | Metal-Nucleotide Complex Overview


Zinc Adenosine Triphosphate (ZnATP), CAS 6602-83-1, is a coordination complex formed between Zn²⁺ and ATP in a 1:1 stoichiometry . This metal-nucleotide complex functions as a discrete chemical species whose properties diverge markedly from MgATP and free ATP in enzymatic systems [1]. ZnATP serves as a substrate, inhibitor, or structural probe across diverse enzyme classes including pyridoxal kinases, riboflavin kinase, and P-type ATPases [2]. Unlike MgATP, which predominates under physiological conditions, ZnATP is primarily deployed as an investigative tool for delineating metal specificity, characterizing metal-binding site architecture, and interrogating catalytic mechanisms in vitro [3].

Why MgATP or Other Nucleotide Analogs Cannot Substitute for ZnATP in Specialized Assays


Generic substitution of ZnATP with MgATP, MnATP, or free ATP is scientifically invalid for numerous assay systems because the identity of the coordinating metal ion profoundly alters the complex's geometry, charge distribution, and recognition by enzyme active sites [1]. In human pyridoxal kinase, the true substrate is the metal-nucleotide complex, not free ATP, and Zn²⁺ has been demonstrated to be the most effective activating metal, yielding distinct kinetic parameters compared to Mg²⁺ [2]. In plasma membrane H⁺-ATPase systems, ZnATP²⁻ functions as a substrate whereas MgATP²⁻ is the physiological substrate, with the Zn:ATP ratio and pH governing substrate competence [3]. Furthermore, ZnATP exhibits concentration-dependent substrate inhibition in pyridoxal kinase, a regulatory phenomenon not observed with MgATP under comparable conditions [4]. Substitution without accounting for these metal-specific effects introduces systematic error in kinetic measurements and can produce false-negative or false-positive results in inhibitor screening campaigns [5].

ZnATP (CAS 6602-83-1) Quantitative Differentiation Evidence Against MgATP and Other Metal-Nucleotide Analogs


ZnATP vs MgATP Km Values in E. coli Pyridoxal Kinase Substrate Affinity Comparison

In E. coli pyridoxal kinase (kinase 1), ZnATP²⁻ exhibits markedly altered substrate affinity compared to MgATP²⁻. The Km value for ATP provided as ZnATP²⁻ is 0.07 mM, whereas the Km for ATP provided as MgATP²⁻ is 0.6 mM [1]. This 8.6-fold lower Km indicates substantially tighter apparent binding of the ZnATP complex relative to MgATP in this assay system. This difference is not universal across all pyridoxal kinase orthologs, underscoring the enzyme-specific nature of metal-nucleotide recognition.

Enzyme kinetics Pyridoxal kinase Vitamin B6 metabolism Metal-nucleotide specificity

ZnATP Substrate Inhibition Kinetics in Human Pyridoxal Kinase Compared to MgATP

Human pyridoxal kinase (hPLK) exhibits substrate inhibition by ZnATP²⁻, whereas such inhibition is not reported for MgATP²⁻ under comparable conditions [1]. ZnATP²⁻ behaves as a weak inhibitor of hPLK at elevated concentrations [2]. Additionally, free Zn²⁺ exerts a dual regulatory role: it activates hPLK at low concentrations with an optimal concentration of 19 μM, but becomes a potent inhibitor with an IC₅₀ of 37 μM [3]. These regulatory phenomena are specific to the Zn²⁺/ZnATP system and have not been documented for Mg²⁺/MgATP.

Substrate inhibition Human pyridoxal kinase Enzyme regulation IC50

ZnATP Crystallographic Binding Mode in CNNM2 Magnesium Transporter Structural Studies

ZnATP has been successfully co-crystallized with the PRL-1·CNNM2BAT heterotetramer, enabling high-resolution structural determination of the nucleotide-binding site (PDB ID: 5LXQ) [1]. In this structure, one ZnATP molecule binds at site S2 located in the central cavity of each CNNM2BAT subunit, with unambiguous electron density (omit Fo − Fc map contoured at 3.5 σ) for the entire ZnATP molecule including the γ-phosphate moieties and zinc atom [2]. Interatomic distances between zinc atoms and ATP phosphate groups have been precisely measured from this structure [3]. This crystallographic application leverages ZnATP's favorable X-ray scattering properties and stable complex geometry, which may differ from those of MgATP.

X-ray crystallography CNNM2 Magnesium transport Metal-nucleotide binding

ZnATP vs MgATP Kinetic Differentiation in Maize Root Plasma Membrane ATPase

In plasma membrane fractions isolated from Zea mays roots, Zn-ATP and Cd-ATP function as alternative substrates for the ATPase enzyme, with both Km and Vmax values reported to be very much lower than for the usual substrate Mg-ATP [1]. In the absence of Mg²⁺ ions, Zn²⁺ (supplied as Zn-ATP) activates the enzyme up to a concentration of 1 mM, an activation not observed with Hg²⁺, Cu²⁺, or Pb²⁺ [2]. This kinetic profile establishes ZnATP as a mechanistically distinct substrate class rather than a simple MgATP replacement.

Plasma membrane ATPase Plant physiology Metal-nucleotide substrates Vmax comparison

ZnADP vs ZnATP Inhibition Constants in Rat Liver Riboflavin Kinase

In purified rat liver flavokinase (riboflavin kinase), the inhibitory potency of ZnADP against ZnATP has been quantitatively characterized. The Ki value for ZnADP is 23 μM when measured against ZnATP as the variable substrate, whereas the Ki for ZnADP against riboflavin is 120 μM [1]. This 5.2-fold difference in Ki values demonstrates that ZnADP competes more effectively with ZnATP at the nucleotide-binding site than it does with riboflavin at the vitamin-binding site, consistent with an ordered bi bi kinetic mechanism [2].

Riboflavin kinase Flavokinase Product inhibition Ki determination

ZnATP (CAS 6602-83-1) High-Value Research and Industrial Application Scenarios


Kinetic Characterization of Vitamin B6 Salvage Pathway Enzymes

ZnATP is essential for determining accurate kinetic constants (Km, kcat) for pyridoxal kinase from both human and bacterial sources. As demonstrated in Section 3, the Km for ATP in E. coli pyridoxal kinase 1 is 0.07 mM when supplied as ZnATP²⁻ versus 0.6 mM when supplied as MgATP²⁻, an 8.6-fold difference [10]. Human pyridoxal kinase exhibits substrate inhibition by ZnATP²⁻ that is not observed with MgATP²⁻ [11]. Use of pre-formed ZnATP rather than in situ mixing of ZnCl₂ and ATP eliminates ambiguity in the actual metal-nucleotide species present and enables reproducible, literature-comparable kinetic measurements [12].

X-ray Crystallographic Studies of Metal Transporter Nucleotide-Binding Sites

ZnATP has been successfully employed in co-crystallization studies of the CNNM2 magnesium transporter complexed with PRL-1 phosphatase, yielding the high-resolution structure deposited as PDB ID 5LXQ [10]. In this structure, ZnATP binds at site S2 with clearly interpretable electron density for the entire molecule including the γ-phosphate and zinc atom [11]. The favorable X-ray scattering properties of zinc and the stable geometry of the ZnATP complex make it a superior choice over MgATP for visualizing nucleotide-binding pockets in metal transporter crystallography [12].

Product Inhibition Studies in Flavin Cofactor Biosynthesis Pathways

Rat liver flavokinase (riboflavin kinase) product inhibition studies require ZnATP as substrate and ZnADP as product analog to validate the ordered bi bi reaction mechanism [10]. The Ki for ZnADP is 23 μM against ZnATP versus 120 μM against riboflavin, a 5.2-fold difference that supports nucleotide binding occurring after vitamin binding in the ordered mechanism [11]. Substitution with MgATP or uncomplexed ATP would alter the inhibition pattern and potentially lead to incorrect mechanistic assignments [12].

Plant Plasma Membrane H⁺-ATPase Metal Specificity Profiling

ZnATP serves as a mechanistically distinct substrate for maize root plasma membrane ATPase, exhibiting Km and Vmax values substantially lower than those for MgATP [10]. In the absence of Mg²⁺, Zn²⁺ supplied as ZnATP activates the enzyme up to 1 mM, a property not shared by Hg²⁺, Cu²⁺, or Pb²⁺ [11]. This differential activation enables researchers to dissect metal-specific regulatory mechanisms in plant nutrient uptake and heavy metal stress responses, applications where MgATP substitution would yield false-negative results for Zn²⁺-dependent activity [12].

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